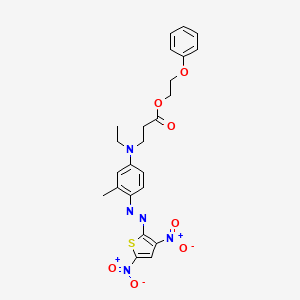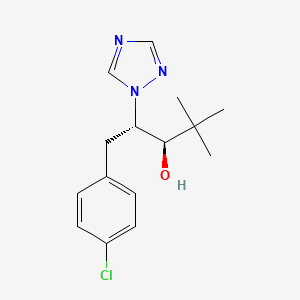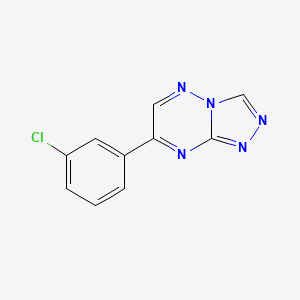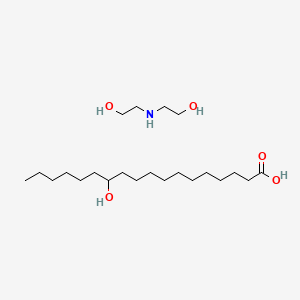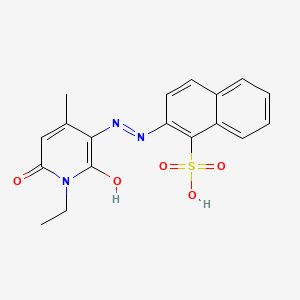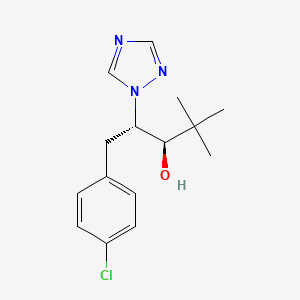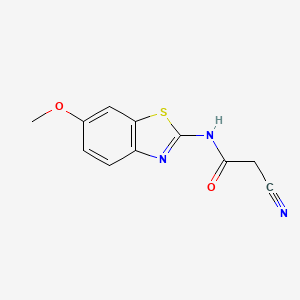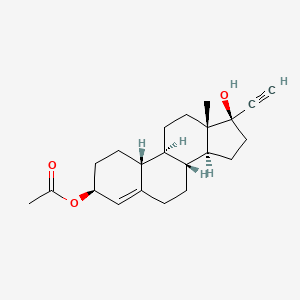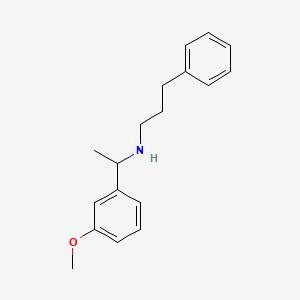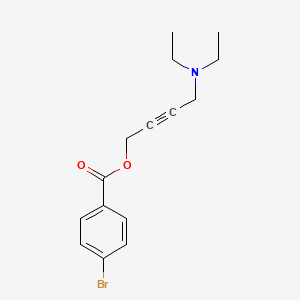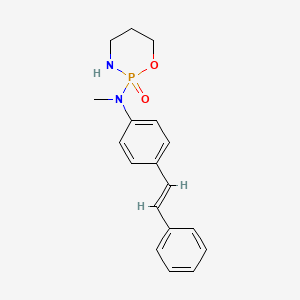
N-Methyl-N-(2-oxido-1,3,2-oxazaphosphinan-2-yl)-N-(4-(2-phenylvinyl)phenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(2-oxido-1,3,2-oxazaphosphinan-2-yl)-N-(4-(2-phenylvinyl)phenyl)amine is a complex organic compound that features a unique combination of functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-oxido-1,3,2-oxazaphosphinan-2-yl)-N-(4-(2-phenylvinyl)phenyl)amine typically involves multi-step organic reactions. The starting materials often include a phosphine oxide, an amine, and a styrene derivative. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-Methyl-N-(2-oxido-1,3,2-oxazaphosphinan-2-yl)-N-(4-(2-phenylvinyl)phenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions could lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield different phosphine oxides, while reduction could produce simpler amines.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals or materials.
作用机制
The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering biochemical pathways, or participating in chemical reactions that lead to the desired effect. Detailed studies would be required to elucidate the exact mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds to N-Methyl-N-(2-oxido-1,3,2-oxazaphosphinan-2-yl)-N-(4-(2-phenylvinyl)phenyl)amine might include other phosphine oxides, amines, or styrene derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and properties compared to other similar compounds. This could make it particularly valuable for certain applications in research and industry.
属性
CAS 编号 |
470-13-3 |
|---|---|
分子式 |
C18H21N2O2P |
分子量 |
328.3 g/mol |
IUPAC 名称 |
N-methyl-2-oxo-N-[4-[(E)-2-phenylethenyl]phenyl]-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C18H21N2O2P/c1-20(23(21)19-14-5-15-22-23)18-12-10-17(11-13-18)9-8-16-6-3-2-4-7-16/h2-4,6-13H,5,14-15H2,1H3,(H,19,21)/b9-8+ |
InChI 键 |
SFQWNRRXORXBRQ-CMDGGOBGSA-N |
手性 SMILES |
CN(C1=CC=C(C=C1)/C=C/C2=CC=CC=C2)P3(=O)NCCCO3 |
规范 SMILES |
CN(C1=CC=C(C=C1)C=CC2=CC=CC=C2)P3(=O)NCCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


